A18-Iso5-2DC18 LNPs Outperform Lipofectamine 2000 in mRNA Transfection Efficiency
In HepG2 hepatocellular carcinoma cells, LNPs formulated with A18-Iso5-2DC18 delivered GFP-encoding mRNA with significantly higher efficiency than LNPs prepared with the widely used commercial transfection reagent Lipofectamine 2000 [1]. The mean fluorescence intensity (MFI), a quantitative measure of protein expression per cell, was 3.5- to 4.2-fold higher for A18-Iso5-2DC18 LNPs at the same mRNA dose. This head-to-head comparison directly quantifies the functional advantage of A18-Iso5-2DC18 over a standard laboratory benchmark.
| Evidence Dimension | In vitro mRNA transfection efficiency (Mean Fluorescence Intensity) |
|---|---|
| Target Compound Data | MFI 3.5- to 4.2-fold higher than Lipofectamine 2000 |
| Comparator Or Baseline | Lipofectamine 2000 (reference MFI baseline) |
| Quantified Difference | 3.5× to 4.2× increase in MFI |
| Conditions | HepG2 cells, GFP mRNA, LNP molar ratio A18-Iso5-2DC18:DSPC:Cholesterol:PEG-lipid = 50:10:38.5:1.5, 24-hour incubation |
Why This Matters
Higher MFI indicates more efficient mRNA translation per cell, which translates to greater antigen production for vaccine applications or higher therapeutic protein yield.
- [1] Miao, L. et al. Delivery of mRNA vaccines with heterocyclic lipids increases anti-tumor efficacy by STING-mediated immune cell activation. Nature Biotechnology 37, 1174–1185 (2019); data also compiled in InvivoChem product technical datasheet. View Source
